molecular formula C8H14O2 B11718574 [(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol

[(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol

Cat. No.: B11718574
M. Wt: 142.20 g/mol
InChI Key: CGMPNPMESSHFNO-OCAPTIKFSA-N
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Description

[(1R,5S)-5-(hydroxymethyl)bicyclo[310]hexan-1-yl]methanol is a bicyclic compound characterized by its unique structure, which includes a hydroxymethyl group attached to a bicyclo[310]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach toward new 1,2-disubstituted bicyclo[3.1.0]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Industrial Production Methods

While specific industrial production methods for [(1R,5S)-5-(hydroxymethyl)bicyclo[31

Chemical Reactions Analysis

Types of Reactions

[(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol is unique due to its specific hydroxymethyl group and bicyclo[3.1.0]hexane framework, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various synthetic and research applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

[(1R,5S)-5-(hydroxymethyl)-1-bicyclo[3.1.0]hexanyl]methanol

InChI

InChI=1S/C8H14O2/c9-5-7-2-1-3-8(7,4-7)6-10/h9-10H,1-6H2/t7-,8+

InChI Key

CGMPNPMESSHFNO-OCAPTIKFSA-N

Isomeric SMILES

C1C[C@@]2(C[C@@]2(C1)CO)CO

Canonical SMILES

C1CC2(CC2(C1)CO)CO

Origin of Product

United States

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